molecular formula C20H27ClN2O2S B11937984 b-Hydroxythiofentanyl Hydrochloride CAS No. 2320475-89-4

b-Hydroxythiofentanyl Hydrochloride

Cat. No.: B11937984
CAS No.: 2320475-89-4
M. Wt: 395.0 g/mol
InChI Key: DDRHCFSCZKRXNT-UHFFFAOYSA-N
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Description

b-Hydroxythiofentanyl Hydrochloride: is an opioid analgesic that is an analog of fentanyl. . This compound has been used in various scientific research applications due to its potent analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Hydroxythiofentanyl Hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: b-Hydroxythiofentanyl Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

b-Hydroxythiofentanyl Hydrochloride has been extensively used in scientific research due to its potent analgesic properties. Some of its applications include:

    Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods and techniques.

    Biology: Studied for its effects on biological systems, particularly its interaction with opioid receptors.

    Medicine: Investigated for its potential use as a pain management drug, although its use is limited due to its high potency and risk of abuse.

    Industry: Used in the development of new synthetic routes and production methods for opioid analgesics

Mechanism of Action

b-Hydroxythiofentanyl Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of the receptor, resulting in the inhibition of pain signals and the release of neurotransmitters like dopamine. The compound’s high affinity for the mu-opioid receptor makes it a potent analgesic, but also increases the risk of side effects such as respiratory depression and addiction .

Comparison with Similar Compounds

b-Hydroxythiofentanyl Hydrochloride is similar to other fentanyl analogs, such as:

Uniqueness: this compound is unique due to its specific chemical structure, which includes a hydroxy group and a thiophene ring. This structure contributes to its high potency and specific pharmacological properties .

Properties

CAS No.

2320475-89-4

Molecular Formula

C20H27ClN2O2S

Molecular Weight

395.0 g/mol

IUPAC Name

N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C20H26N2O2S.ClH/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19;/h3-9,14,17-18,23H,2,10-13,15H2,1H3;1H

InChI Key

DDRHCFSCZKRXNT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl

Origin of Product

United States

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